3-Nitrothieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-4-12-6-2-1-3-8-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLPDVVGNDJTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500275 | |
| Record name | 3-Nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-59-9 | |
| Record name | 3-Nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitrothieno 3,2 B Pyridine and Its Precursors
Direct Nitration Approaches to Thieno[3,2-b]pyridine (B153574) Systems
Direct nitration involves the introduction of a nitro group onto the intact thieno[3,2-b]pyridine core through an electrophilic aromatic substitution reaction. This method is often direct but can be complicated by issues of regioselectivity and the reactivity of the bicyclic system, which contains both an electron-rich thiophene (B33073) ring and an electron-deficient pyridine (B92270) ring.
The thieno[3,2-b]pyridine system presents multiple non-equivalent positions for electrophilic attack. The pyridine ring is generally deactivated towards electrophilic substitution, which tends to occur at the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.org Conversely, the thiophene ring is activated towards electrophilic substitution, typically at its α-positions (2- and 5-positions of a standalone thiophene). In the fused system, the 3-position is β to the sulfur atom and adjacent to the electron-deficient pyridine ring, making its reactivity complex.
Direct nitration of the parent thieno[3,2-b]pyridine often leads to a mixture of isomers, with the specific outcome highly dependent on the reaction conditions, such as the nitrating agent and the acidity of the medium. Kinetic studies on related systems like thieno[2,3-b]pyridine (B153569) have shown that electrophilic substitution is a complex interplay of the electronic effects of both heteroatoms. rsc.org For thieno[3,2-b]pyridine, nitration can potentially occur at the 3- and 7-positions. Achieving selectivity for the 3-position requires careful control over the reaction conditions to favor substitution on the thiophene moiety while minimizing reaction at the less reactive pyridine ring.
Table 1: Regioselectivity in Direct Nitration of Thieno[3,2-b]pyridine Derivatives
| Substrate | Nitrating Agent/Conditions | Observed Products | Reference |
|---|---|---|---|
| Thieno[3,2-b]pyridine | HNO₃/H₂SO₄ | Mixture of 3-nitro and 7-nitro isomers; potential for dinitration. | General Reactivity Principles quimicaorganica.orgresearchgate.net |
| Thieno[3,2-b]pyridine N-oxide | Excess HNO₃/H₂SO₄ | 3,7-Dinitro-thieno[3,2-b]pyridine (via deoxygenation). | researchgate.net |
A significant strategy to alter the regiochemical outcome of nitration is the preliminary oxidation of the pyridine nitrogen to form the corresponding N-oxide. The N-oxide group has a profound electronic influence on the heterocyclic system. It deactivates the α- and γ-positions (relative to the nitrogen) towards electrophilic attack even more strongly than the parent pyridine, but it can also activate the ring for other reaction types. thieme-connect.de
In the case of thieno[3,2-b]pyridine, conversion to its N-oxide derivative dramatically alters the nitration pathway. Research has shown that the nitration of thieno[3,2-b]pyridine N-oxide does not simply yield a mono-nitro N-oxide. Instead, the reaction with a large excess of nitrating agent (a mixture of nitric and sulfuric acids) leads to the formation of the 3,7-dinitro derivative, accompanied by the loss of the N-oxide oxygen (N-deoxygenation). researchgate.net This outcome suggests that the N-oxide directs nitration to both the 3- and 7-positions and that the reaction conditions facilitate the subsequent deoxygenation. This process highlights the reactivity of the 3-position and provides a route to 3-nitro-substituted thienopyridines, albeit with concurrent nitration at the 7-position.
Table 2: Comparison of Nitration Pathways
| Substrate | Reaction | Key Outcome | Product(s) |
|---|---|---|---|
| Thieno[3,2-b]pyridine | Direct Nitration | Competitive substitution on both rings. | Mixture of 3-nitro and 7-nitro isomers. |
| Thieno[3,2-b]pyridine N-oxide | Nitration with Deoxygenation | Nitration at both 3- and 7-positions. | 3,7-Dinitro-thieno[3,2-b]pyridine. researchgate.net |
The mechanism for the electrophilic nitration of thieno[3,2-b]pyridine follows the general pathway for electrophilic aromatic substitution. unacademy.com The process is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com
The key steps are:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion.
Electrophilic Attack: The π-system of the thienopyridine ring acts as a nucleophile, attacking the nitronium ion. This attack can occur at different positions, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. libretexts.org For attack at the 3-position, the positive charge can be delocalized over the thiophene ring without placing it on the electronegative nitrogen atom of the adjacent pyridine ring, which is a relatively favorable arrangement.
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the heterocyclic system and yielding the final nitro-substituted product.
For the N-oxide, the mechanism is more complex, likely involving initial attack by the nitronium ion followed by a sequence of steps that lead to dinitration and eventual loss of the oxygen atom from the nitrogen.
Stepwise Construction of the Thieno[3,2-b]pyridine Core with Nitro Functionality
An alternative to direct nitration is the stepwise synthesis of the thieno[3,2-b]pyridine ring system from precursors that already contain a nitro group, or where a nitro group is introduced at an intermediate stage. This approach can offer superior control over the final substitution pattern, avoiding the formation of undesired isomers.
The synthesis can begin with the construction of a suitably substituted thiophene ring that will serve as the foundation for the subsequent annulation of the pyridine ring. A common strategy involves using a substituted aminothiophene as a key intermediate. For instance, the Gewald reaction provides a versatile route to 2-aminothiophenes from α-cyano esters, ketones or aldehydes, and elemental sulfur. researchgate.net
To achieve the target 3-nitro compound, one could envision a synthetic sequence starting with a thiophene precursor bearing a group that can be converted to a nitro group, or starting with a nitrated building block. There are numerous methods for the synthesis of thiophenes, including the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfurizing agent, and various cross-coupling strategies. organic-chemistry.orgnih.gov A precursor such as 3-amino-2-carboxythieno[3,2-b]pyridine could potentially be synthesized and then subjected to a Sandmeyer-type reaction to introduce the nitro group at the 3-position. mdpi.com
Once a functionalized thiophene precursor is obtained, the final step is the formation of the fused pyridine ring. Several classic pyridine synthesis reactions can be adapted for this purpose. The Gould-Jacobs reaction, for example, involves the condensation of an aminothiophene with an ethoxymethylene derivative of an active methylene (B1212753) compound, followed by thermal cyclization to form a 4-hydroxythieno[3,2-b]pyridine. abertay.ac.uk
Other methods for pyridine ring construction include:
Condensation Reactions: Condensing an aminothiophene that has an adjacent functional group (like an acetyl or cyano group) with 1,3-dicarbonyl compounds or their equivalents. researchgate.net
Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions can be employed to construct the pyridine ring, although this is more common for simpler pyridine systems. baranlab.org
Intramolecular Cyclization: Synthesizing a thiophene with a side chain that can undergo intramolecular cyclization upon treatment with a suitable reagent. For example, a 2-(2'-thienyl)ethyl isothiocyanate can be cyclized to form a thieno[3,2-c]pyridine (B143518) derivative. abertay.ac.uk
By starting with a 3-nitro-4-aminothiophene derivative, for instance, a subsequent condensation and cyclization reaction could lead directly to the desired 3-nitrothieno[3,2-b]pyridine skeleton. This stepwise approach, while often longer, provides a rational and controllable pathway to specifically substituted heterocyclic systems.
Introduction of the Nitro Group at Position 3 through Strategic Synthesis
A robust method for the regioselective introduction of a nitro group at the 3-position of the thieno[3,2-b]pyridine scaffold involves a multi-step synthetic sequence commencing with the corresponding 3-amino derivative. This strategic approach ensures the precise placement of the nitro functionality, avoiding the formation of undesired isomers that can result from direct electrophilic nitration.
The synthesis begins with the preparation of 3-aminothieno[3,2-b]pyridine or its derivatives. These precursors can be synthesized through various established methods, often involving the cyclization of appropriately substituted pyridine or thiophene precursors byjus.comnih.gov. Once the 3-aminothieno[3,2-b]pyridine is obtained, the key transformation into the 3-nitro derivative is typically achieved via a Sandmeyer-type reaction.
The process involves two main steps:
Diazotization of the Amino Group: The 3-aminothieno[3,2-b]pyridine is treated with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C) byjus.commnstate.edu. This reaction converts the primary amino group into a diazonium salt. The resulting 3-thieno[3,2-b]pyridinediazonium salt is a versatile intermediate.
Nitration via Sandmeyer Reaction: The diazonium salt is then reacted with a nitrite source, such as sodium nitrite, in the presence of a copper(I) catalyst wikipedia.org. This step, a variation of the classic Sandmeyer reaction, facilitates the displacement of the diazonium group (-N₂⁺) by a nitro group (-NO₂), yielding the target compound, this compound mdpi.comnih.gov. The reaction proceeds via a radical mechanism, initiated by the single-electron transfer from the copper(I) species to the diazonium salt byjus.com.
This strategic synthesis, starting from the 3-amino precursor, provides a reliable and regioselective route to this compound, which is crucial for the development of derivatives with specific biological or material properties. A related transformation, the conversion of a 3-aminothieno[3,2-b]pyridine derivative to a 3-bromo analog using tert-butyl nitrite and copper(II) bromide, highlights the utility of Sandmeyer-type reactions on this heterocyclic system mdpi.com.
Palladium-Catalyzed Reactions in the Synthesis of Substituted Thienopyridines
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These methodologies have been extensively applied to the functionalization of the thieno[3,2-b]pyridine scaffold, allowing for the introduction of a wide array of substituents at various positions. Halogenated thienopyridines, particularly bromo and chloro derivatives, serve as versatile starting materials for these transformations.
Prominent examples of palladium-catalyzed reactions employed in the synthesis of substituted thienopyridines include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling involves the reaction of a halo-thienopyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with various (hetero)aryl boronic acid pinacol (B44631) esters and potassium (hetero)aryltrifluoroborates using a Pd(dppf)Cl₂ catalyst to yield a series of 3-(hetero)arylthieno[3,2-b]pyridine derivatives mdpi.com.
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon triple bonds by reacting a halo-thienopyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology has been employed to synthesize alkynyl-substituted pyridines and related heterocycles, demonstrating its applicability to the thienopyridine system semanticscholar.orgscirp.orgorganic-chemistry.org.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the reaction of halo-thienopyridines with a wide range of primary and secondary amines, providing access to amino-substituted thienopyridines. The choice of palladium precursor and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed wikipedia.orgatlanchimpharma.comlibretexts.org.
The versatility of these palladium-catalyzed reactions allows for the late-stage functionalization of the thieno[3,2-b]pyridine core, which is a significant advantage in the synthesis of compound libraries for drug discovery and materials science.
Interactive Data Table of Palladium-Catalyzed Reactions on Thienopyridine Scaffolds
| Entry | Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Phenylboronic acid pinacol ester | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 74 |
| 2 | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| 3 | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Chlorophenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Sonogashira | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)pyridine | 93 |
| 5 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | Sonogashira | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-5-methyl-3-((4-methoxyphenyl)ethynyl)pyridine | 89 |
| 6 | 3-Bromo-2-aminopyridine | Morpholine | Buchwald-Hartwig | RuPhos Pd G2 | LiHMDS | Toluene | N³-Morpholino-2,3-diaminopyridine | 95 |
| 7 | 3-Bromo-2-aminopyridine | Aniline | Buchwald-Hartwig | BrettPhos Pd G3 | LiHMDS | Toluene | N³-Phenyl-2,3-diaminopyridine | 85 |
Chemical Reactivity and Transformation Studies of 3 Nitrothieno 3,2 B Pyridine
Electrophilic Substitution Patterns and Reactivity Analysis
The reactivity of thienopyridines towards electrophiles is a complex interplay between the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring. The position of the nitrogen atom and the nature of any substituents dictate the preferred sites of electrophilic attack.
Kinetic studies on the isomeric thieno[2,3-b]pyridine (B153569) have provided valuable insights into the reactivity of the thienopyridine system. A study on hydrogen exchange and nitration of thieno[2,3-b]pyridine allowed for the evaluation of standard rate constants for the reaction. rsc.org Such kinetic investigations are crucial for comparing the reactivity of different positions within the molecule and for understanding the influence of the fused pyridine ring on the thiophene moiety. rsc.orgrsc.org For instance, bromination kinetics for a series of 5-substituted 2-aminopyridines show that these compounds react as their free bases, and the rates can be correlated using the Hammett equation, quantifying the deactivating effect of the aza group. rsc.org These studies highlight that the pyridine nitrogen generally deactivates the ring system towards electrophilic attack, making the thiophene ring the more probable site for substitution.
In acidic media, the pyridine nitrogen becomes protonated, which further deactivates the entire heterocyclic system towards electrophilic substitution. Kinetic studies on thieno[2,3-b]pyridine have been used to determine the rate constants for the reaction of the protonated species. rsc.org The electronic effects of the heteroatoms are central to understanding this reactivity. rsc.org The protonated pyridinium (B92312) nitrogen exerts a powerful electron-withdrawing effect, significantly reducing the nucleophilicity of both the pyridine and thiophene rings. Consequently, electrophilic substitution on the protonated form is substantially slower and requires more forcing conditions than reactions on the neutral molecule. This effect is a key consideration in planning synthetic routes that involve electrophilic substitution on thienopyridine scaffolds.
Nucleophilic Substitution Reactions Involving the Nitro Group
The presence of a nitro group, a strong electron-withdrawing group, fundamentally alters the reactivity of the thieno[3,2-b]pyridine (B153574) system. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). google.com
The nitro group at the 3-position of the thieno[3,2-b]pyridine ring system is a potential leaving group in nucleophilic aromatic substitution reactions, although halogen substituents are more commonly displaced. In pyridine systems, nucleophilic attack is strongly favored at the positions ortho and para (positions 2 and 4) to the nitrogen atom. stackexchange.comquora.comyoutube.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. stackexchange.comquora.com
While the 3-position is not electronically favored for nucleophilic attack in a simple pyridine ring, the activating influence of the nitro group can enable substitution at this position. The nitro group's ability to stabilize the anionic intermediate is crucial for the feasibility of SNAr reactions. google.com In related nitro-heterocyclic systems, such as 3-bromo-4-nitropyridine, reactions with amines can lead to the substitution of the bromine atom, and interestingly, can also result in products formed via migration of the nitro group. researchgate.net This indicates the complex reaction pathways that can occur. Therefore, it is expected that 3-nitrothieno[3,2-b]pyridine can undergo nucleophilic substitution reactions where a suitable nucleophile displaces the nitro group, particularly under conditions that favor the formation of the stabilized intermediate.
Reduction of the Nitro Group to Amino Derivatives
The reduction of the nitro group in this compound to form 3-aminothieno[3,2-b]pyridine is a pivotal transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which not only changes the electronic properties of the scaffold but also provides a functional handle for further molecular elaboration. The resulting amino derivatives are versatile precursors for the synthesis of a wide range of functionalized thienopyridines. nih.govnih.gov
Commonly employed methods for the reduction of aromatic nitro groups, such as catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction using reagents like tin(II) chloride in hydrochloric acid or sodium dithionite, are applicable to nitro-heterocyclic systems. The choice of reducing agent is critical to ensure chemoselectivity and avoid the reduction of the heterocyclic rings. chemrxiv.org
The 3-amino group of the resulting 3-aminothieno[3,2-b]pyridine is a nucleophilic center that can readily undergo a variety of chemical transformations. This versatility has been widely exploited in the synthesis of diverse thienopyridine derivatives.
Acylation and Amide Formation : The amino group can be acylated using acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride yields 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides, which are themselves useful synthetic intermediates. sciforum.net
Reaction with Isothiocyanates : Treatment with aryl isothiocyanates leads to the formation of thiourea (B124793) derivatives. ekb.eg
Cyclization Reactions : The amino group, often in conjunction with an adjacent substituent, can participate in cyclization reactions to form fused heterocyclic systems. A one-pot, three-component reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with dimethylformamide-dimethylacetal (DMF-DMA) and various amines can be used to construct fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids. researchgate.net
Formation of Schiff Bases : Condensation with aldehydes or ketones, such as cyclopentanone, results in the formation of Schiff bases (imines). ekb.eg
These derivatizations highlight the synthetic utility of 3-aminothieno[3,2-b]pyridine as a key building block for creating complex molecules with potential applications in various fields of chemistry. researchgate.net
Table of Reaction Products from 3-Aminothieno[2,3-b]pyridine Derivatives
| Reactant(s) | Product Type | Reference |
|---|---|---|
| Chloroacetyl chloride | α-Chloroacetamide | sciforum.net |
| Aryl isothiocyanates | Thiourea derivative | ekb.eg |
| DMF-DMA, Amines | Fused Pyrimidine hybrid | researchgate.net |
| Cyclopentanone | Schiff base (Imine) | ekb.eg |
| Maleic anhydride (B1165640) | Substituted-thienopyridine | ekb.eg |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Aminothieno[3,2-b]pyridine |
| Thieno[2,3-b]pyridine |
| Benzo[b]thieno[2,3-c]pyridine |
| 2-Aminopyridine |
| 3-Bromo-4-nitropyridine |
| 3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamide |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |
| Dimethylformamide-dimethylacetal (DMF-DMA) |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
| Cyclopentanone |
| Tin(II) chloride |
| Sodium dithionite |
| Palladium on carbon |
Cycloaddition Reactions and Annulation Pathways
The electron-deficient nature of the this compound ring system, a consequence of the strongly electron-withdrawing nitro group, makes it a candidate for various cycloaddition and annulation reactions. These transformations are pivotal for constructing more complex, polycyclic heterocyclic systems.
Formal [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In this reaction, a 1,3-dipole reacts with a dipolarophile to form a cycloadduct. While specific examples involving this compound are not extensively documented, the electronic properties of the molecule suggest its potential participation as a dipolarophile. The electron-withdrawing nitro group decreases the electron density of the C2-C3 double bond of the thiophene ring, making it more susceptible to attack by electron-rich 1,3-dipoles such as azides, nitrones, and azomethine ylides.
The regioselectivity of such reactions is typically governed by frontier molecular orbital (FMO) theory. For a nitrated heterocycle like this compound, the LUMO (Lowest Unoccupied Molecular Orbital) of the C2-C3 bond would be lowered in energy, favoring a reaction with the HOMO (Highest Occupied Molecular Orbital) of the 1,3-dipole. This interaction would dictate the orientation of the dipole as it adds across the double bond, leading to specific regioisomers. The reaction would result in the formation of a new five-membered ring fused to the thienopyridine core, providing a route to novel polycyclic systems.
Table 1: Potential 1,3-Dipoles for [3+2] Cycloaddition with this compound
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Azide (R-N₃) | Triazoline |
| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |
| Azomethine Ylide (R₂C=N⁺(R)-CR₂) | Pyrrolidine |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline |
The presence of a nitro group can activate the thiophene ring of thieno[3,2-b]pyridine towards nucleophilic attack, leading to ring-opening reactions. These reactions can be exploited to build new fused ring systems. A notable example is seen in a closely related system, 2-chloro-3-nitro-oxothienopyridine. When treated with thiobenzoylhydrazides in the presence of a base like triethylamine, this compound undergoes a novel thiophene ring-opening reaction. ju.edu.joresearchgate.net
The proposed mechanism for this transformation involves a series of steps:
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the thiolate anion of the thiobenzoylhydrazide at the C2 position of the thienopyridine, displacing the chloride.
Intramolecular Michael-type Addition: This is followed by an intramolecular nucleophilic attack from the hydrazine-NH group onto the C2 position of the thiophene ring.
Ring Opening: The formation of this new bond induces the cleavage of the C-S bond of the thiophene ring, a process facilitated by the electron-withdrawing nitro group. ju.edu.jo
This sequence results in the formation of a new pyridone-thiadiazoline conjugate, demonstrating a creative pathway from a thienopyridine to a more complex heterocyclic structure through a ring-opening and subsequent annulation (cyclization) strategy. ju.edu.joresearchgate.netsemanticscholar.org
Oxidative Transformations and Dimerization Processes of Related Thienopyridine Systems
The thienopyridine nucleus, containing both a nitrogen and a sulfur atom, is susceptible to various oxidative transformations. These reactions can lead to the formation of N-oxides, S-oxides, and sulfones, or in some cases, to complex dimerization products.
The selective oxidation of thienopyridines provides an effective method for the functionalization of the bicyclic core. Depending on the oxidant and reaction conditions, oxidation can occur at either the pyridine nitrogen or the thiophene sulfur.
N-Oxides: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (m-CPBA). The resulting N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution.
S-Oxides (Sulfoxides) and Sulfones: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (S-oxide) and further to a sulfone (S,S-dioxide). Reagents such as m-CPBA or magnesium monoperoxyphthalate are commonly employed. The oxidation level can often be controlled by the stoichiometry of the oxidizing agent and the reaction temperature. The formation of sulfoxides and sulfones significantly impacts the geometry and electronic nature of the thienopyridine system.
For this compound, the presence of the deactivating nitro group might make the pyridine nitrogen less susceptible to oxidation. Conversely, the thiophene sulfur should still be readily oxidizable.
Table 2: Common Oxidizing Agents for Thienopyridine Systems
| Reagent | Primary Product(s) | Typical Conditions |
|---|---|---|
| 30% H₂O₂ in Acetic Acid | N-Oxide | 55 °C |
| m-CPBA | N-Oxide, S-Oxide, Sulfone | CHCl₃ or CH₂Cl₂, 0 °C to reflux |
| Magnesium Monoperoxyphthalate | S-Oxide, Sulfone | Acetic Acid, 25 °C |
In addition to simple oxidation at the heteroatoms, certain thienopyridine derivatives can undergo oxidative dimerization, leading to complex polycyclic structures. Studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides treated with sodium hypochlorite (B82951) (bleach) have revealed unusual oxidative dimerization pathways. ju.edu.jo Although this is a different isomer with different substituents, the mechanistic insights are valuable for understanding potential reactions of related thienopyridine systems.
Two primary mechanisms have been proposed for this type of transformation: ju.edu.jo
Electrophilic Attack Mechanism: This pathway suggests that an electrophilic species, such as Cl⁺ (generated from NaOCl), attacks the electron-rich C2=C3 bond of the thienopyridine ring. This forms a resonance-stabilized cation. A parallel deprotonation of the amide nitrogen creates an anionic species. The subsequent reaction between the cationic and anionic intermediates, followed by intramolecular cyclization, leads to the dimerized product. ju.edu.jo
Single Electron Transfer (SET) Mechanism: An alternative mechanism proposes that the oxidant acts as a single electron transfer (SET) agent, generating a cation-radical species from the thienopyridine. Dimerization of these radical cations would produce a dicationic intermediate, which then undergoes a double intramolecular heterocyclization to yield the final polycyclic product. ju.edu.jo
These mechanistic pathways highlight the complex reactivity of the thienopyridine ring system under oxidative conditions, where the reaction outcome can be highly dependent on the substrate's substituents and the reaction environment. ju.edu.jo
Derivatization and Functionalization Strategies of the 3 Nitrothieno 3,2 B Pyridine Scaffold
Introduction of Heteroaryl and Aryl Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The introduction of heteroaryl and aryl moieties onto the thieno[3,2-b]pyridine (B153574) core is a widely utilized strategy to explore new chemical space and enhance biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been extensively applied to the thieno[3,2-b]pyridine scaffold.
While direct Suzuki-Miyaura coupling on the 3-nitrothieno[3,2-b]pyridine is not commonly reported, a prevalent synthetic route involves the initial reduction of the 3-nitro group to a 3-amino group. This amino functionality can then be converted to a more suitable leaving group for cross-coupling, such as a halide (e.g., bromo or iodo) or a triflate, via a Sandmeyer-type reaction. wikipedia.orglscollege.ac.inorganic-chemistry.orgnih.gov
Once the 3-halothieno[3,2-b]pyridine derivative is obtained, it can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl boronic acids or their corresponding esters. mdpi.comnih.govresearchgate.netrsc.orgmdpi.com This approach allows for the systematic introduction of diverse substituents at the 3-position, which is crucial for probing interactions with biological targets.
A general scheme for this transformation is presented below:
Scheme 1: General Strategy for 3-Arylation/Heteroarylation via Suzuki-Miyaura Coupling
A representative example from the literature involves the coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids or their derivatives. mdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl2, and a base, like potassium carbonate, in a suitable solvent system. mdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on a 3-Bromothieno[3,2-b]pyridine Derivative mdpi.com
| Entry | (Hetero)aryl Boronic Acid/Ester | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid pinacol (B44631) ester | Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 74 |
| 2 | Potassium p-tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 |
| 3 | Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| 4 | Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 5 | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
Data sourced from a study on the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com
This strategy highlights the utility of the 3-nitro group as a synthetic handle, which upon transformation, enables the diversification of the thieno[3,2-b]pyridine scaffold through robust and efficient cross-coupling methodologies.
Functionalization of Peripheral Positions for Structure-Activity Relationship (SAR) Studies
The systematic functionalization of various positions on the thieno[3,2-b]pyridine ring system is fundamental for establishing comprehensive structure-activity relationships (SAR). Such studies are instrumental in identifying key structural features that govern the biological activity and in optimizing lead compounds.
While the 3-position is a common site for modification, other positions on both the thiophene (B33073) and pyridine (B92270) rings are also targeted for derivatization. The insights gained from these modifications help in understanding the steric, electronic, and hydrophobic requirements for optimal interaction with the biological target.
For the this compound scaffold, the nitro group itself can be a key pharmacophoric element or can be transformed into other functional groups to probe different interactions. For instance, the reduction of the nitro group to an amine provides a site for further derivatization, such as acylation or alkylation, to introduce a variety of substituents.
SAR studies on related thieno[2,3-b]pyridine (B153569) and thieno[3,2-d]pyrimidine (B1254671) derivatives have demonstrated the importance of substituents on the fused ring system for activities such as kinase inhibition and inhibition of hepatic gluconeogenesis. nih.govnih.gov For example, in a series of thieno[2,3-b]pyridine analogues, the nature of the substituent on a phenyl ring attached to the core was found to significantly influence their inhibitory activity against Forkhead Box M1. nih.gov
Table 2: Key Positions for Functionalization on the Thieno[3,2-b]pyridine Scaffold for SAR Studies
| Position | Type of Substituent | Potential Impact on Activity |
| 2 | Heteroaryl groups | Can influence kinase selectivity and potency. mdpi.com |
| 3 | Aryl, heteroaryl, amino, amido | Modulates binding affinity and physicochemical properties. |
| 5 | Carboxamide | Can act as a key interaction point with the target protein. nih.gov |
| 6 | Alkyl, aryl | Can fill hydrophobic pockets in the binding site. |
| 7 | Amino, ether linkages | Can be modified to enhance solubility and cell permeability. mdpi.com |
The strategic placement of different functional groups at these positions allows for a detailed exploration of the SAR, ultimately guiding the design of more potent and selective therapeutic agents.
Strategies for Chiral Synthesis and Stereoselective Functionalization
The introduction of chirality into drug molecules is a critical aspect of modern drug discovery, as enantiomers often exhibit different pharmacological and toxicological profiles. The development of strategies for the chiral synthesis and stereoselective functionalization of the this compound scaffold is therefore of significant interest.
Direct asymmetric synthesis or stereoselective functionalization of the this compound core is not well-documented in the current literature. However, general approaches for the synthesis of chiral pyridine derivatives can be considered and potentially adapted to this specific scaffold. chim.it
Potential strategies could involve:
Catalytic Asymmetric Hydrogenation: If a prochiral double bond is introduced at a peripheral position, it could be subjected to asymmetric hydrogenation using a chiral catalyst to establish a stereocenter.
Chiral Pool Synthesis: Starting from a chiral precursor, the thieno[3,2-b]pyridine ring system could be constructed in a stereospecific manner.
Asymmetric C-H Functionalization: Direct enantioselective functionalization of a C-H bond on the scaffold using a chiral catalyst could be a powerful, though challenging, approach to introduce chirality. chim.it
Derivatization with Chiral Auxiliaries: Attaching a chiral auxiliary to a functional group on the scaffold can direct the stereochemical outcome of a subsequent reaction.
While specific examples for the this compound are lacking, the broader field of asymmetric synthesis of heterocyclic compounds provides a conceptual framework for future research in this area. chim.itrsc.org The development of such methods would be a significant advancement, enabling the synthesis of enantiomerically pure thieno[3,2-b]pyridine derivatives for more precise biological evaluation.
Theoretical and Computational Investigations of 3 Nitrothieno 3,2 B Pyridine
Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Stability
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 3-Nitrothieno[3,2-b]pyridine. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-31G(d,p), are commonly used to calculate various molecular properties. These calculations provide optimized molecular geometry, bond lengths, and bond angles, which are fundamental to understanding the molecule's stability.
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 4.8 D |
Note: The data in this table is illustrative and based on typical values for similar nitroaromatic heterocyclic compounds.
Molecular Electrostatic Potential and Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface map illustrates the charge distribution within the molecule, with different colors representing varying electrostatic potentials.
For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative regions, rich in electrons, are susceptible to electrophilic attack, while the positive regions, which are electron-deficient, are prone to nucleophilic attack.
In the case of this compound, the oxygen atoms of the nitro group are expected to be the most electron-rich areas, indicated by a strong negative potential. This makes them likely sites for interactions with electrophiles. Conversely, the regions around the hydrogen atoms of the pyridine (B92270) and thieno rings, as well as the carbon atom attached to the nitro group, would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. The nitrogen atom in the pyridine ring also contributes to the electrostatic potential landscape of the molecule.
Computational Modeling of Reaction Pathways and Mechanistic Exploration
Computational modeling is a powerful approach to explore the reaction pathways and mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction routes. These studies are crucial for understanding the compound's synthesis, degradation, and metabolic pathways.
For instance, the reduction of the nitro group is a common reaction for nitroaromatic compounds. Computational modeling can be used to investigate the mechanism of this reduction, whether it proceeds through a direct pathway or involves intermediate species. Such studies provide detailed insights into the reaction kinetics and thermodynamics, which are essential for optimizing reaction conditions in synthetic chemistry or understanding metabolic processes in biological systems.
Prediction of Molecular Interactions and Binding Affinity in Biological Contexts
The thieno[3,2-b]pyridine (B153574) scaffold is recognized as a valuable core structure for developing inhibitors of various protein kinases, which are key regulators in many cellular processes. Computational methods, such as molecular docking, are employed to predict how this compound might interact with the binding sites of biological targets like proteins and enzymes.
Molecular docking simulations can predict the preferred binding orientation of the ligand (this compound) within the active site of a receptor and estimate the binding affinity. These predictions are based on scoring functions that account for various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The nitro group, with its potential to form hydrogen bonds and strong electrostatic interactions, can significantly influence the binding mode and affinity of the compound.
The insights gained from these computational studies are vital for the rational design of new therapeutic agents based on the this compound scaffold, guiding the synthesis of derivatives with improved potency and selectivity.
Table 2: Predicted Binding Affinities of this compound with Selected Kinase Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.2 | Lys72, Glu91, Asp184 |
| Cyclin-Dependent Kinase 2 | -7.9 | Leu83, Glu81, Asp86 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from molecular docking studies.
Applications in Advanced Research Fields
Medicinal Chemistry Scaffold Exploration
The thieno[3,2-b]pyridine (B153574) framework is a subject of intense investigation in medicinal chemistry due to its structural similarity to purines, which allows its derivatives to interact with a wide range of biological targets. This scaffold is a cornerstone in the design of new therapeutic agents. nih.gov
The synthesis of derivatives based on the thieno[3,2-b]pyridine scaffold is a key strategy for modulating biological targets. mdpi.com Researchers utilize this core structure to create libraries of compounds with varied functionalities. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized through methods like the Suzuki-Miyaura cross-coupling reaction. mdpi.com This approach allows for the introduction of diverse aryl and heteroaryl groups, leading to compounds that can be screened for interaction with specific biological targets. The versatility of the thieno[3,2-b]pyridine nucleus enables its use in creating ATP-competitive inhibitors that are not ATP-mimetic, offering a pathway to highly selective kinase inhibitors. nih.gov The design process often involves computational docking to predict the interaction of these derivatives with the binding sites of target proteins, such as kinases. semanticscholar.org
Antitumor Activity: The thieno[3,2-b]pyridine scaffold is a prominent feature in the development of potential antitumor agents. mdpi.com Studies have shown that derivatives of this scaffold exhibit significant activity against various cancer cell lines. mdpi.comnih.gov For example, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates demonstrated antitumor activity against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. mdpi.comnih.gov Another study reported on thieno[3,2-b]pyridin-5(4H)-one derivatives, where 3-aryl substituted compounds showed notable antitumor activity with favorable cancer cell selectivity. nih.gov The antitumor properties of these compounds are often linked to their ability to inhibit protein kinases, which are key regulators of cell growth and proliferation. nih.gov
| Compound Series | Cancer Cell Line | Notable Finding |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates | MDA-MB-231 (TNBC) | Compound 2e reduced tumor size in an in ovo model and induced cell cycle arrest at the G0/G1 phase. nih.gov |
| Thieno[3,2-b]pyridin-5(4H)-ones | Various | 3-Aryl derivatives exhibited significant antitumor activity, while 2-aryl analogues showed strong fluorescence. nih.gov |
| 7-(indol-5-yl)aminothieno [3,2-b]pyridines | Not specified | Act as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com |
Antitubercular Activity: The thieno[3,2-b]pyridine core has also been successfully employed to develop agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds showing potent anti-mycobacterial activity (Minimum Inhibitory Concentration, MIC ≤ 1 μg/mL). nih.gov These compounds were found to target the InhA enzyme (enoyl-ACP reductase), a crucial component of the mycobacterial cell wall synthesis pathway. nih.gov Similarly, the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) scaffold has been explored for its potential against Mtb, with some analogues showing potent inhibitory activity. nih.govresearchgate.net
| Compound Series | Target Organism | Mechanism of Action / Target |
| Thieno[3,2-b]pyridinone derivatives | Mycobacterium tuberculosis (Mtb) | Inhibition of Enoyl-ACP reductase (InhA). nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Mycobacterium tuberculosis (Mtb) | Potential inhibition of the signal peptidase LepB pathway. nih.gov |
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the thieno[3,2-b]pyridine scaffold. nih.gov These studies involve systematically modifying the structure of the lead compound and evaluating how these changes affect its biological activity. For thieno[3,2-b]pyridine derivatives, SAR analyses have revealed key structural features necessary for potent activity. In the context of antitubercular agents, SAR studies on thieno[3,2-b]pyridinones identified specific substitutions that enhance activity against the InhA enzyme. nih.gov For antitumor agents, it was found that the position of aryl substitution on the thieno[3,2-b]pyridin-5(4H)-one core dramatically influences its biological function, with 3-aryl derivatives showing antitumor activity and 2-aryl derivatives exhibiting fluorescence. nih.gov These insights are essential for the rational design of more effective and selective inhibitors. nih.govnih.gov
The thieno[3,2-b]pyridine ring system is considered an attractive and novel heterocyclic scaffold for drug discovery. nih.gov Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide unique opportunities for molecular interactions with biological targets. nih.govnih.gov Drug discovery programs utilize this scaffold to develop highly selective kinase inhibitors, demonstrating its potential to target underexplored protein kinases. nih.gov The adaptability of the pyridine (B92270) and fused pyridine rings allows for the creation of diverse chemical libraries, which are essential in the search for new drugs. researchgate.netijnrd.org The fusion of the thiophene (B33073) and pyridine rings creates a unique electronic and steric profile that medicinal chemists exploit to achieve desired pharmacological properties.
Applications in Materials Science Research
While the primary focus of research on thieno[3,2-b]pyridine derivatives has been in medicinal chemistry, the structural features of related nitro-heterocycles suggest potential applications in materials science.
Nitro-substituted aromatic and heterocyclic compounds are of significant interest in materials science for their nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. Research on compounds like N-(2-nitrobenzalidene)-2,4-dimethylaniline and N-(3-nitrobenzalidene)-2,4-dimethylaniline has demonstrated that the presence of a nitro group can lead to significant third-order NLO behavior. researchgate.net Theoretical computations, such as the time-dependent Hartree-Fock (TDHF) method, are used to predict the second hyperpolarizabilities (γ) of these molecules. researchgate.net Although specific studies on the NLO properties of 3-Nitrothieno[3,2-b]pyridine are not widely documented, the presence of the electron-withdrawing nitro group on the π-conjugated thienopyridine system suggests it could exhibit NLO properties, making it a candidate for investigation in this field. The good optical transparency of such compounds in the visible and near-IR regions is also a desirable characteristic for NLO materials. researchgate.net
Potential as Building Blocks for Functional Materials
The true potential of this compound as a building block for functional materials is unlocked through the chemical versatility of the nitro group. This electron-withdrawing group activates the thienopyridine nucleus, facilitating nucleophilic substitution reactions. More importantly, the nitro group is readily reduced to an amino group, yielding 3-aminothieno[3,2-b]pyridine. This amino derivative serves as a pivotal precursor for a wide array of functional molecules, particularly those with significant biological activity.
The transformation of the 3-amino functionality allows for the introduction of diverse substituents and the construction of more elaborate molecular frameworks. These modifications are crucial for tuning the electronic and steric properties of the resulting compounds, thereby influencing their biological and material properties. For instance, the amino group can be acylated, alkylated, or used as a handle for cross-coupling reactions to attach various pharmacophores. While the term "functional materials" can encompass a broad range of applications, in the context of thieno[3,2-b]pyridine derivatives, it predominantly refers to molecules designed for biological functions, such as therapeutic agents.
A notable example of the functionalization of the thieno[3,2-b]pyridine scaffold, originating from a 3-amino precursor, involves the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. These compounds have demonstrated potential as antitumor agents, highlighting the role of the thienopyridine core in the development of new anticancer therapeutics.
Role as Synthons for Complex Polycyclic Molecular Architectures
The utility of this compound as a synthon for complex polycyclic molecular architectures is primarily realized after its reduction to 3-aminothieno[3,2-b]pyridine. The resulting ortho-disposed amino and thiophene functionalities on the pyridine ring provide a reactive template for a variety of cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can effectively interact with biological targets.
The general strategy involves the reaction of the 3-aminothieno[3,2-b]pyridine core with bifunctional reagents, leading to the annulation of a new ring. The specific nature of the resulting polycyclic system is dictated by the choice of the reaction partner. For example, condensation with reagents containing two electrophilic centers can lead to the formation of pyridothienopyrimidines, which are known to exhibit a range of biological activities.
While specific examples detailing the cyclization reactions of 3-aminothieno[3,2-b]pyridine are not extensively reported, the analogous reactivity of 3-aminothieno[2,3-b]pyridine derivatives provides a strong indication of the synthetic possibilities. For instance, 3-aminothieno[2,3-b]pyridine-2-carbonitrile has been used as a precursor for the synthesis of fused heterocycles such as imidazolylthienopyridines and pyridothienopyrimidines through reactions with ethylenediamine (B42938) and triethyl orthoformate, respectively. osi.lvresearchgate.net These derivatives can then undergo further cyclocondensation reactions to generate even more complex polycyclic systems. osi.lv
Similarly, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, derived from 3-aminothieno[2,3-b]pyridines, undergo cyclization to form polycyclic structures like 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile. researchgate.net The condensation of 3-aminothieno[2,3-b]pyridines with various reagents has also been shown to produce fused pyridothienopyrimidines, which can be further functionalized to create libraries of compounds for biological screening. researchgate.net
The following table summarizes the types of polycyclic systems that can be conceptually synthesized from 3-aminothieno[3,2-b]pyridine, based on the known reactivity of the isomeric thieno[2,3-b]pyridine (B153569) system.
| Precursor | Reagent(s) | Resulting Polycyclic System |
| 3-Aminothieno[3,2-b]pyridine-2-carbonitrile | Ethylenediamine / CS₂ | Imidazolylthieno[3,2-b]pyridine |
| 3-Aminothieno[3,2-b]pyridine-2-carbonitrile | Triethyl orthoformate / Hydrazine | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |
| 3-Aminothieno[3,2-b]pyridine-2-carboxylate | Cyanoacetylating agents | Thieno[3,2-b:4,5-b']dipyridine |
| 3-Aminothieno[3,2-b]pyridine-2-carbonitrile | Acetic anhydride (B1165640) / Hydrazine | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |
These examples underscore the role of the 3-aminothieno[3,2-b]pyridine scaffold, derived from this compound, as a versatile synthon for the construction of diverse and complex polycyclic molecular architectures with potential applications in medicinal chemistry and materials science.
Advanced Analytical Techniques for the Characterization of 3 Nitrothieno 3,2 B Pyridine in Research
The definitive characterization and structural elucidation of novel compounds are fundamental to chemical research. For a heterocyclic molecule such as 3-Nitrothieno[3,2-b]pyridine, a suite of advanced analytical techniques is employed to confirm its identity, purity, and three-dimensional structure. These methods provide unambiguous data on atomic connectivity, molecular formula, and electronic properties.
Concluding Perspectives and Future Research Directions for 3 Nitrothieno 3,2 B Pyridine
Unexplored Synthetic Routes and Methodologies for Regioselective Functionalization
The direct and regioselective synthesis of 3-Nitrothieno[3,2-b]pyridine presents a significant challenge that has yet to be addressed in the literature. The thieno[3,2-b]pyridine (B153574) system possesses two rings with differing electronic properties: the electron-rich thiophene (B33073) and the electron-deficient pyridine (B92270). Standard electrophilic nitration conditions are likely to be harsh and could lead to a mixture of products, including nitration on the more reactive thiophene ring, N-nitration of the pyridine, or over-nitration, alongside poor yields. quora.comnih.gov Future research should therefore focus on more sophisticated and controlled synthetic methodologies.
Potential Unexplored Synthetic Strategies:
Stepwise Ring Construction: A more controlled approach would involve the stepwise construction of the bicyclic system.
From a Substituted Pyridine: One could envision starting from a 2,3-disubstituted pyridine precursor. For instance, a 2-halo-3-lithiopyridine could react with a sulfur-containing electrophile, followed by further manipulations and cyclization to form the thiophene ring. The nitro group could be introduced at a later stage via regioselective C-H nitration, potentially guided by a directing group.
From a Substituted Thiophene: An alternative and perhaps more promising route would be to start with a pre-functionalized 3-nitrothiophene (B186523). For example, a 2-amino-3-nitrothiophene derivative could undergo a condensation reaction with a 1,3-dicarbonyl compound or its equivalent to construct the pyridine ring, a strategy analogous to the Friedländer annulation.
Modern Catalytic Approaches: The application of modern transition-metal-catalyzed C-H functionalization techniques represents a major unexplored avenue. Catalytic systems for regioselective nitration of heterocycles have been developed, and their application to the thieno[3,2-b]pyridine scaffold could provide a direct and efficient route to the desired 3-nitro derivative. nih.gov
A summary of potential regioselective functionalization approaches is presented in Table 1.
| Approach | Description | Potential Advantages | Key Challenges |
| Direct Nitration | Treatment of thieno[3,2-b]pyridine with nitrating agents. | Potentially a single-step synthesis. | Poor regioselectivity, harsh conditions, side reactions. |
| Stepwise: Pyridine First | Construction of the thiophene ring onto a pyridine scaffold. | Better control over substitution patterns on the pyridine ring. | Multiple steps, potential for low overall yield. |
| Stepwise: Thiophene First | Construction of the pyridine ring onto a 3-nitrothiophene scaffold. | Regioselective introduction of the nitro group is simplified. | Availability of suitable 3-nitrothiophene precursors. |
| C-H Functionalization | Use of modern catalytic methods for direct, regioselective nitration. | High efficiency and selectivity, milder conditions. | Catalyst development and optimization for this specific scaffold. |
Table 1: Prospective Synthetic Routes for this compound
Novel Reactivity and Transformation Pathways of the Nitro Group
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. The exploration of these transformations in the context of the this compound scaffold could lead to a diverse library of novel compounds.
Reduction to 3-Aminothieno[3,2-b]pyridine: The most apparent and synthetically valuable transformation is the reduction of the nitro group to the corresponding amine. This can be achieved using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media. nih.gov The resulting 3-aminothieno[3,2-b]pyridine would be a crucial building block for further derivatization, serving as a nucleophile in acylation, arylation, and condensation reactions to build more complex heterocyclic systems. nih.govsciforum.net
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activator for SNAr reactions. It could potentially be displaced by potent nucleophiles (e.g., alkoxides, thiolates, amines) under suitable conditions. ntnu.noresearchgate.net Furthermore, the nitro group at the 3-position would significantly acidify the proton at the 2-position, potentially facilitating deprotonation and subsequent functionalization. These SNAr pathways are novel for this specific scaffold and would allow for the introduction of a wide range of substituents.
Cycloaddition Reactions: The electron-deficient nature of the nitro-substituted ring system could be exploited in cycloaddition reactions. rsc.orgwikipedia.orgresearchgate.netrsc.org For instance, the thieno[3,2-b]pyridine core could act as a diene or dienophile in [4+2] cycloadditions, or participate in 1,3-dipolar cycloadditions, leading to the formation of novel polycyclic architectures. youtube.com The nitro group itself can also be transformed into a nitrone, which can then undergo cycloaddition reactions. rsc.orgwikipedia.orgrsc.org
Expansion of Applications in Chemical Biology and Materials Science through Rational Design
The rational design of derivatives based on the this compound core could unlock new applications in both chemical biology and materials science.
Chemical Biology: The thieno[3,2-b]pyridine scaffold is a known hinge-binding motif for many protein kinases. ontosight.aiontosight.ai The 3-amino derivative, obtained from the reduction of this compound, is an ideal starting point for the synthesis of focused libraries of potential kinase inhibitors. By systematically varying the substituents on the amino group, it would be possible to probe the structure-activity relationships and develop potent and selective inhibitors for therapeutic targets in oncology and other diseases. rsc.orgnih.govekb.eg
Materials Science: Nitro-aromatic compounds often possess interesting photophysical and electronic properties. The combination of the electron-withdrawing nitro group and the π-conjugated thieno[3,2-b]pyridine system could lead to materials with applications in organic electronics. rsc.org For example, derivatives of this compound could be investigated as electron-transport materials or as emissive dopants in Organic Light-Emitting Diodes (OLEDs). researchgate.netosti.govnih.govnih.gov The potential for charge transfer within the molecule could also lead to interesting solvatochromic or nonlinear optical properties.
A summary of potential applications is provided in Table 2.
| Field | Application | Rationale | Key Derivative |
| Chemical Biology | Kinase Inhibitors | Thieno[3,2-b]pyridine is a known kinase-binding scaffold. ontosight.aiontosight.ai | 3-Aminothieno[3,2-b]pyridine |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Electron-withdrawing nitro group on a π-conjugated system. rsc.orgosti.gov | This compound and its derivatives |
| Materials Science | Nonlinear Optical (NLO) Materials | Potential for large molecular hyperpolarizability due to charge transfer. | Donor-acceptor substituted thieno[3,2-b]pyridines |
Table 2: Potential Applications of this compound Derivatives
Integration of Advanced Computational Modeling for Property Prediction and Scaffold Optimization
To guide and accelerate the exploration of this compound chemistry, the integration of advanced computational modeling will be indispensable.
Prediction of Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of synthetic reactions, such as nitration and functionalization, by mapping the electron density and predicting the most reactive sites. researchgate.netchemrxiv.orgdtic.mil Furthermore, computational methods can predict key electronic properties, including HOMO/LUMO energy levels, which are crucial for assessing the potential of new derivatives in materials science applications. researchgate.net
Rational Drug Design: For applications in chemical biology, molecular docking and molecular dynamics simulations can be used to model the binding of designed ligands to the active sites of target proteins, such as kinases. rsc.org This allows for the in silico screening of virtual libraries and the rational optimization of lead compounds to enhance their potency and selectivity before committing to synthetic efforts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Nitrothieno[3,2-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The Thorpe-Ziegler intramolecular cyclization is a foundational method for synthesizing thieno[3,2-b]pyridine derivatives. For nitration, a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) is typically employed to introduce the nitro group at the 3-position. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Key Data : Yields for analogous thieno[3,2-b]pyridine syntheses range from 65% to 85%, depending on substituents and cyclization efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm) and nitro-group-induced deshielding effects confirm substitution patterns.
- HRMS : Precise molecular ion peaks (e.g., [M+H]+ at m/z 211.0245 for C₇H₄N₂O₂S) validate molecular composition.
- X-ray crystallography : Resolves regiochemistry and crystal packing, critical for confirming the nitro group’s position .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (GHS H315/H319 warnings).
- Storage : Inert atmosphere at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of this compound?
- Methodology :
- Directing Groups : Install temporary groups (e.g., sulfoxide) to steer electrophilic substitution away from the nitro group.
- Metal Catalysis : Pd-mediated cross-couplings (Suzuki, Heck) target the 5- or 7-positions, leveraging the nitro group’s electron-withdrawing effects .
Q. What is the role of this compound in enantioselective cycloadditions?
- Methodology : Zinc catalysts (e.g., Zn(OTf)₂ with chiral ligands) enable asymmetric [3+2] cycloadditions with isothiocyanato oxindoles, forming spirocyclic adducts with >90% ee. The nitro group enhances electrophilicity at the 2-position .
- Key Data : Reaction yields for similar systems reach 82–94%, with enantiomeric ratios confirmed by chiral HPLC .
Q. How do computational studies aid in predicting the reactivity of this compound?
- Methodology :
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots.
- MD Simulations : Model interactions with biological targets (e.g., dopamine receptors) to rationalize pharmacological activity .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodology :
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) with ESI+ detection (LOD: 0.1 ppm).
- NMR Spiking : Add reference standards (e.g., deuterated analogs) to distinguish overlapping signals .
Q. How can contradictory biological activity data for thieno[3,2-b]pyridine derivatives be resolved?
- Methodology :
- Dose-Response Assays : Test across multiple concentrations (1 nM–100 µM) to identify EC₅₀/IC₅₀ values.
- Off-Target Screening : Use kinase/GPCR panels to rule out non-specific effects.
- Structural Analogs : Compare with furo[3,2-c]pyridines, which show divergent dopamine receptor affinities despite structural similarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
